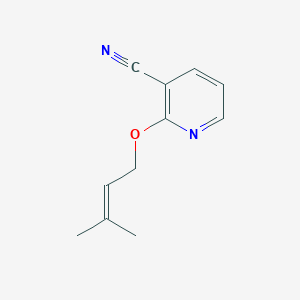
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile, also known as MBO-PyCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based heterocyclic compound, which has a molecular formula of C11H14N2O.
Scientific Research Applications
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has shown promising results in various scientific research applications. One of the primary applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is in the field of organic electronics. It has been found that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile can be used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as solar cells and transistors.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is not fully understood. However, it is believed that 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile interacts with specific receptors in the body, which can trigger various biochemical and physiological responses.
Biochemical and Physiological Effects:
2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in lab experiments is its versatility. It can be used in various applications, including organic electronics, medicinal chemistry, and materials science. However, one of the limitations of using 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile. One of the primary directions is in the development of organic semiconductors for electronic devices. Additionally, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile in various fields.
Conclusion:
In conclusion, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound that has shown promising results in various scientific research applications. Its versatility and potential applications make it an attractive compound for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile have been discussed in this paper.
Synthesis Methods
The synthesis of 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile is a multi-step process that involves the reaction of 2-chloro-5-methylpyridine with 3-methyl-2-buten-1-ol in the presence of a base. The resulting intermediate is then reacted with sodium cyanide to form the final product, 2-(3-Methylbut-2-enoxy)pyridine-3-carbonitrile.
properties
IUPAC Name |
2-(3-methylbut-2-enoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)5-7-14-11-10(8-12)4-3-6-13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWECUOEUKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CC=N1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


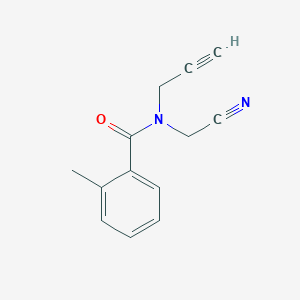
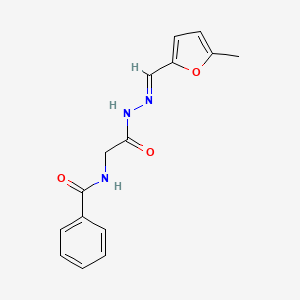

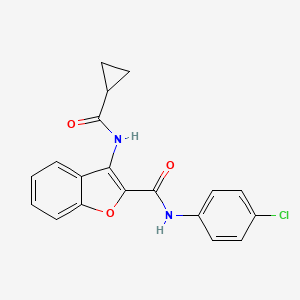
![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)


![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

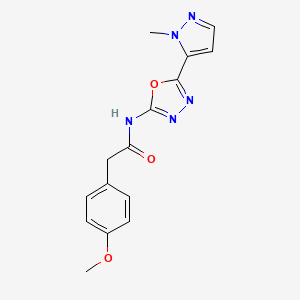
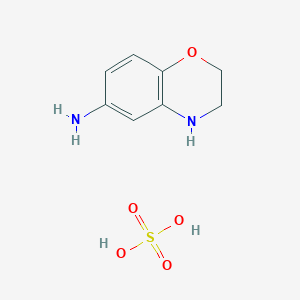
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)